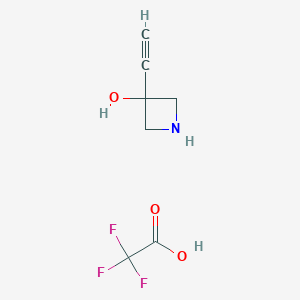

3-Ethynyl-3-hydroxyazetidine trifluoroacetate

Description

Properties

IUPAC Name |

3-ethynylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h1,6-7H,3-4H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJDPHQBGYPGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-23-2 | |

| Record name | 3-ethynylazetidin-3-ol trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional geometry can impart favorable characteristics to drug candidates, such as improved metabolic stability and aqueous solubility. The strategic functionalization of the azetidine ring offers a powerful approach to modulate the biological activity of small molecules.

This technical guide provides a comprehensive overview of the synthesis and characterization of a particularly interesting azetidine derivative: 3-Ethynyl-3-hydroxyazetidine trifluoroacetate. The incorporation of a hydroxyl group and an ethynyl group at the C3 position introduces key functionalities. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the terminal alkyne serves as a versatile handle for further chemical modifications, such as "click" chemistry, or can act as a pharmacophore itself.[1][2] The trifluoroacetate salt form is often utilized to improve the handling and solubility of the parent amine.[3][4]

This guide will detail a plausible and scientifically sound synthetic route to this compound, starting from commercially available N-Boc-3-azetidinone. It will also provide a thorough guide to its characterization using modern analytical techniques, including predicted data based on the chemical structure, as specific experimental data for this exact salt is not widely available in the public domain.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process: the ethynylation of N-Boc-3-azetidinone followed by the deprotection of the Boc group and concomitant salt formation with trifluoroacetic acid (TFA).

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of N-Boc-3-ethynyl-3-hydroxyazetidine

The initial step involves the nucleophilic addition of an acetylide anion to the carbonyl group of N-Boc-3-azetidinone. Lithium acetylide, prepared in situ from acetylene and a strong base like n-butyllithium, is a common and effective reagent for this transformation. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, preventing side reactions and allowing for controlled functionalization.

Experimental Protocol:

-

Preparation of Lithium Acetylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Bubble acetylene gas through the cooled THF for 20-30 minutes to ensure saturation.

-

Slowly add a solution of n-butyllithium in hexanes to the acetylene solution at -78 °C. A white precipitate of lithium acetylide may form.

-

Stir the resulting suspension at -78 °C for 30 minutes.

-

-

Ethynylation Reaction:

-

Dissolve N-Boc-3-azetidinone in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.

-

Cool the solution of N-Boc-3-azetidinone to -78 °C.

-

Slowly transfer the freshly prepared lithium acetylide suspension to the solution of N-Boc-3-azetidinone via cannula.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-ethynyl-3-hydroxyazetidine as a solid.

-

| Reagent/Material | Purpose |

| N-Boc-3-azetidinone | Starting material |

| Acetylene gas | Source of the ethynyl group |

| n-Butyllithium | Strong base for deprotonation of acetylene |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |

| Saturated aqueous NH₄Cl | Quenching agent |

| Ethyl acetate | Extraction solvent |

| Brine | Washing agent |

| Anhydrous Na₂SO₄ | Drying agent |

| Silica gel | Stationary phase for chromatography |

Part 2: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group, liberating the free amine.[2] The excess TFA also serves as the counterion, forming the desired trifluoroacetate salt.

Experimental Protocol:

-

Deprotection Reaction:

-

Dissolve N-Boc-3-ethynyl-3-hydroxyazetidine in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution. Gas evolution (isobutylene and CO₂) will be observed.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Isolation of the Product:

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting residue is the crude this compound.

-

The salt can be further purified by trituration with a suitable solvent like diethyl ether to induce precipitation, followed by filtration and drying under vacuum.

-

| Reagent/Material | Purpose |

| N-Boc-3-ethynyl-3-hydroxyazetidine | Protected intermediate |

| Dichloromethane (DCM) | Reaction solvent |

| Trifluoroacetic acid (TFA) | Deprotecting agent and salt formation |

| Diethyl ether | Trituration solvent for purification |

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the final product.

References

- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 3. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Navigating the Stability and Storage of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate: A Technical Guide

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of their work. This guide provides an in-depth technical overview of the stability and storage conditions for 3-Ethynyl-3-hydroxyazetidine trifluoroacetate, a valuable building block in medicinal chemistry. By understanding the chemical nature of this compound, we can ensure its long-term viability and reliable performance in experimental settings.

Compound Overview and Inherent Chemical Sensitivities

This compound is a multi-functional molecule characterized by a strained four-membered azetidine ring, a tertiary alcohol, and a terminal alkyne. The trifluoroacetate anion serves as a counter-ion to the protonated azetidine nitrogen. Each of these functional groups contributes to the compound's reactivity and dictates its stability profile.

The azetidine ring, being a strained heterocycle, is susceptible to ring-opening reactions, particularly in the presence of strong acids, bases, or nucleophiles.[1] The tertiary alcohol introduces the possibility of dehydration, while the terminal alkyne can undergo various reactions, including oxidation or polymerization under certain conditions. The trifluoroacetate salt is generally stable but can be hygroscopic, meaning it can absorb moisture from the air.[2]

Potential Degradation Pathways

A primary concern is the integrity of the azetidine ring. The ring strain makes it an energetic structure prone to cleavage. Additionally, the presence of the trifluoroacetate counter-ion indicates the compound is a salt and likely stored in its protonated, more stable form. However, exposure to basic conditions could neutralize the azetidinium ion, leading to the free base which may be less stable.

Caption: Conceptual diagram of potential degradation pathways.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, a multi-faceted approach to storage and handling is essential. The following table summarizes the recommended conditions.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C is recommended for long-term storage.[3] Short-term storage at 2-8°C may be acceptable. | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |

| Light | Protect from light by storing in an amber vial or a light-blocking container.[1] | Light can provide the energy to initiate degradation reactions. |

| Moisture | Store in a tightly sealed container in a dry environment.[1][2] A desiccator can be used for additional protection. | The trifluoroacetate salt can be hygroscopic, and moisture can lead to hydrolysis.[2] |

| Container | Use a tightly sealed, appropriate container (e.g., glass vial with a secure cap). | Prevents exposure to air and moisture.[1] |

| Incompatible Materials | Store separately from strong oxidizing agents, strong acids, and strong bases.[1][2][3] | Azetidines can react with these substances, leading to rapid degradation.[1] |

Experimental Protocols

Adherence to proper experimental protocols is critical to preserving the integrity of the compound once it is removed from storage.

Protocol for Handling and Weighing

Caption: Workflow for handling and weighing the compound.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the container of this compound to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Environment: If possible, handle the compound inside a glovebox with an inert atmosphere. Alternatively, a steady stream of an inert gas (argon or nitrogen) can be used to blanket the compound during weighing.

-

Weighing: Use a clean, dry spatula to quickly transfer and weigh the desired amount of the solid into a pre-tared, dry receiving vial. Minimize the time the stock container is open.

-

Resealing: Immediately and tightly reseal the original container, ensuring the cap is secure. Purging the headspace with an inert gas before sealing is recommended.

-

Storage: Promptly return the stock container to the recommended storage conditions (e.g., -20°C).

Protocol for Solution Preparation

Step-by-Step Methodology:

-

Solvent Selection: Use anhydrous solvents to prepare solutions. The choice of solvent will depend on the specific application.

-

Dissolution: Add the anhydrous solvent to the vial containing the weighed compound.

-

Inert Conditions: If the solution is to be stored, ensure it is under an inert atmosphere.

-

Storage of Solutions: If not for immediate use, store solutions at low temperatures (e.g., -20°C) and protected from light. The stability of the compound in solution is generally lower than in its solid state and should be assessed for the specific solvent and storage duration.

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. The strained azetidine ring, tertiary alcohol, and terminal alkyne necessitate careful storage and handling to prevent degradation. By adhering to the principles of storing the compound in a cold, dry, dark, and inert environment, researchers can ensure its integrity for use in their synthetic and developmental endeavors. While this guide provides a framework based on established chemical principles, it is always advisable to periodically assess the purity of aged stock material to guarantee the reliability of experimental outcomes.

References

Spectroscopic Characterization of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate: A Technical Guide

Introduction

3-Ethynyl-3-hydroxyazetidine and its salts, such as the trifluoroacetate form, represent a class of highly functionalized small molecules of significant interest in medicinal chemistry and drug development. The rigid, strained azetidine core, combined with the reactive ethynyl group and a tertiary alcohol, offers a unique three-dimensional scaffold for the design of novel therapeutic agents. Precise structural confirmation and purity assessment are paramount for any downstream application, making a thorough spectroscopic analysis indispensable.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate. While actual spectra for this specific salt are not publicly available, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, it details the experimental protocols required to obtain and interpret this data, emphasizing the causal reasoning behind methodological choices to ensure scientific integrity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and potentially ¹⁹F NMR experiments will provide a complete picture of its structure.

Expected ¹H and ¹³C NMR Data

The expected chemical shifts for the cationic component, 3-Ethynyl-3-hydroxyazetidine, are influenced by the electronegativity of the nitrogen and oxygen atoms, the strain of the four-membered ring, and the anisotropy of the ethynyl group. The trifluoroacetate anion will also exhibit a characteristic signal in the ¹³C and ¹⁹F spectra.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Justification |

| Azetidine CH₂ | 3.5 - 4.5 | 55 - 65 | Protons and carbons adjacent to the nitrogen atom in a strained ring are deshielded. The diastereotopic nature of these protons may lead to complex splitting patterns. |

| Quaternary Carbon (C-OH) | - | 70 - 80 | The carbon atom bonded to both the hydroxyl and ethynyl groups will be deshielded by the electronegative oxygen. |

| Ethynyl C-H | 2.5 - 3.0 | 70 - 75 (C-H) | The terminal alkyne proton has a characteristic chemical shift. The sp-hybridized carbons of the alkyne appear in a distinct region of the ¹³C spectrum. |

| Ethynyl Quaternary C | - | 80 - 90 (C-C≡) | The internal alkyne carbon is also deshielded. |

| Trifluoroacetate (CF₃) | - | ~116 (quartet, J ≈ 290 Hz) | The carbon of the trifluoroacetate anion is strongly deshielded by the three fluorine atoms and appears as a quartet due to coupling with them. |

| Trifluoroacetate (C=O) | - | ~160 (quartet, J ≈ 35 Hz) | The carbonyl carbon of the trifluoroacetate is also coupled to the fluorine atoms, resulting in a quartet with a smaller coupling constant. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is crucial for accurate structural interpretation.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the compound.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; for instance, D₂O will result in the exchange of the hydroxyl and amine protons, causing their signals to disappear from the ¹H NMR spectrum.[1]

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and 1D NMR Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[1]

- If a fluorine-equipped probe is available, acquire a ¹⁹F NMR spectrum to confirm the presence of the trifluoroacetate counter-ion.

3. 2D NMR for Structural Confirmation:

- To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is recommended.

- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the azetidine ring.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the ethynyl group to the azetidine ring.

Diagram of the NMR Experimental Workflow

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C≡C-H, and C≡C functional groups, as well as strong absorptions from the trifluoroacetate anion.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Shape | Vibrational Mode |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | Stretching |

| N-H (Amine Salt) | 2400 - 3200 | Broad | Stretching |

| C≡C-H (Terminal Alkyne) | 3250 - 3350 | Strong, Sharp | Stretching[2][3][4] |

| C≡C (Terminal Alkyne) | 2100 - 2140 | Weak to Medium, Sharp | Stretching[2][4][5] |

| C-O (Alcohol) | 1050 - 1150 | Medium to Strong | Stretching |

| C-F (Trifluoroacetate) | 1100 - 1300 | Very Strong | Stretching |

| C=O (Trifluoroacetate) | 1650 - 1750 | Very Strong | Stretching |

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

1. Instrument Preparation:

- Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

- Place a small amount of the solid this compound onto the ATR crystal.

- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

3. Data Interpretation:

- Identify the major absorption bands and correlate them with the expected functional groups using a standard correlation table.[6][7][8][9][10]

- Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can be used for compound identification.[7]

Diagram of the FTIR Experimental Workflow

Caption: Workflow for FTIR-based functional group analysis.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and observe the molecular ion of the cationic component.[11][12][13]

Expected Mass Spectrometry Data

In positive ion mode ESI-MS, the primary ion expected is the protonated 3-Ethynyl-3-hydroxyazetidine. The trifluoroacetate anion would be observed in negative ion mode.

| Ion | Formula | Expected Exact Mass (m/z) | Ionization Mode |

| [M+H]⁺ | C₅H₈NO⁺ | 98.0606 | Positive |

| [M-H]⁻ | C₂F₃O₂⁻ | 112.9851 | Negative |

M refers to the neutral 3-Ethynyl-3-hydroxyazetidine molecule.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the observed ions, providing strong evidence for the compound's identity.[14]

Experimental Protocol for ESI-MS Data Acquisition

1. Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. A combination of these solvents is often used.

- A small amount of a weak acid (e.g., formic acid) can be added to the solution to promote protonation in positive ion mode.

2. Instrument Setup and Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the ion of interest.

- Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

3. Tandem MS (MS/MS) for Structural Confirmation:

- To further confirm the structure, perform a tandem MS (or MS/MS) experiment.

- Isolate the [M+H]⁺ ion (m/z 98.0606) in the mass spectrometer.

- Induce fragmentation of the isolated ion through collision-induced dissociation (CID).

- Analyze the resulting fragment ions. The fragmentation pattern will provide valuable information about the connectivity of the molecule. Expected fragments could arise from the loss of water, ethylene, or the ethynyl group.[15][16][17]

Diagram of the ESI-MS Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. fiveable.me [fiveable.me]

- 7. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 15. compoundchem.com [compoundchem.com]

- 16. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 17. fiveable.me [fiveable.me]

Functionalized Azetidines: A Strategic Scaffold for Modern Drug Discovery

Abstract: The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, metabolic stability, and its ability to act as a versatile bioisostere—offers drug designers a powerful tool to overcome common pharmacokinetic and pharmacodynamic challenges. This guide provides an in-depth exploration of the strategic applications of functionalized azetidines, detailing their synthesis, physicochemical advantages, and role in developing next-generation therapeutics. Through technical discussions, detailed protocols, and case studies of approved drugs, this document serves as a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Azetidine Motif - More Than a Constrained Analogue

Historically, the synthesis of strained four-membered rings like azetidine presented significant challenges, limiting their exploration in drug discovery.[1] However, recent advancements in synthetic chemistry have unlocked access to a diverse array of functionalized azetidines, revealing their profound potential.[2][3] Unlike their more common five- and six-membered counterparts (pyrrolidines and piperidines), the azetidine ring imposes a greater degree of conformational constraint on a molecule. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity.[4]

1.1 The Unique Physicochemical Profile of Azetidines

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) sits between that of the highly reactive aziridines and the more stable pyrrolidines, lending them a useful balance of stability and reactivity.[2] This strained system influences the molecule's electronic properties, dipole moment, and basicity (pKa), which in turn can enhance crucial drug-like properties. The incorporation of an azetidine moiety has been shown to improve aqueous solubility, increase metabolic stability, and reduce lipophilicity—key attributes that are often challenging to optimize in drug candidates.[5]

1.2 The "Azetidine Vector": A Tool for 3D Exploration

Substituents on the azetidine ring project into distinct vectors in three-dimensional space. This "vectorial" nature allows for precise orientation of functional groups to probe interactions within a target's binding pocket. The 3-substituted azetidine, in particular, is a prevalent motif in many bioactive molecules, offering a defined exit vector away from the core of the molecule.[6][7] This structural feature is invaluable for scaffold hopping and lead optimization campaigns, enabling medicinal chemists to explore new chemical space while maintaining key binding interactions.

Synthetic Strategies for Accessing Functionalized Azetidines

The construction of the strained azetidine ring requires specialized synthetic approaches. While numerous methods exist, they can be broadly categorized into several key strategies.[7][8]

2.1 Key Synthetic Methodologies

-

Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of a linear precursor that has a nitrogen nucleophile and a suitable leaving group at the γ-position.

-

[2+2] Cycloaddition: The direct formation of the four-membered ring can be achieved through the reaction of an imine with an alkene or a ketene, a method known for its atom economy.[9]

-

Ring Expansion of Aziridines: Readily available three-membered aziridine rings can be converted into the corresponding four-membered azetidines through various ring-expansion protocols.[10]

-

Strain-Release Driven Reactions: More recent methods leverage the high reactivity of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to react with a wide range of nucleophiles, providing modular access to 3,3-disubstituted azetidines.[8][11]

2.2 Comparative Overview of Synthetic Routes

| Synthetic Strategy | Key Features | Typical Yields | Scope & Limitations |

| Intramolecular Cyclization | Reliable for simple substitution patterns. | Moderate to High | Precursor availability can be a limitation. |

| [2+2] Cycloaddition | Atom-economical; good for specific patterns. | Variable | Can have limitations in substrate scope and stereocontrol. |

| Ring Expansion | Access from readily available aziridines. | Good to Excellent | May require specific activating groups. |

| Strain-Release (ABBs) | Highly modular; excellent for 3,3-disubstitution. | High | Reagent synthesis can be complex. |

Below is a diagram illustrating a generalized workflow for the synthesis and functionalization of a 3-substituted azetidine, a common building block in drug discovery programs.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 11. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

role of the trifluoroacetate counter-ion in azetidine salt properties

An in-depth technical guide by a Senior Application Scientist.

Topic: The Role of the Trifluoroacetate Counter-Ion in Azetidine Salt Properties: A Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Azetidine-containing molecules are of profound importance in modern medicinal chemistry. Often, during their synthesis and purification, particularly through reverse-phase chromatography, they are isolated as trifluoroacetate (TFA) salts. While convenient for isolation, the TFA counter-ion can significantly and often negatively influence the physicochemical and biological properties of the active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the multifaceted role of the TFA counter-ion, detailing its impact on critical properties such as solubility, stability, hygroscopicity, and crystallinity. We will explore the underlying chemical principles governing these effects and provide field-proven experimental protocols for the comprehensive characterization of azetidine TFA salts, equipping researchers with the knowledge to navigate the challenges associated with this common counter-ion and make informed decisions during salt form selection.

Introduction: The Azetidine Moiety and the Inevitability of Salt Forms

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug discovery. Its unique conformational constraints and ability to act as a versatile synthetic handle have led to its incorporation into numerous clinical candidates and marketed drugs. The basic nitrogen atom inherent to the azetidine ring makes it readily protonated, meaning these molecules are typically handled and developed as salts.

Salt formation is a cornerstone of drug development, offering a powerful tool to modulate the properties of an API without altering its core structure. The choice of the counter-ion is a critical decision that can profoundly affect:

-

Solubility and Dissolution Rate: Essential for bioavailability.

-

Stability: Both chemical and physical (solid-state).

-

Crystallinity and Polymorphism: Affecting manufacturing, stability, and intellectual property.

-

Hygroscopicity: The tendency to absorb moisture, which impacts handling and stability.

-

Manufacturability: Properties like flowability and compressibility.

The trifluoroacetate (TFA) anion is frequently encountered not by design, but as a consequence of using trifluoroacetic acid as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), a ubiquitous purification technique. While effective for purification, residual TFA can lead to the isolation of the API as a TFA salt, which presents significant challenges for downstream development.

The Trifluoroacetate Anion: A Profile

Trifluoroacetic acid (CF₃COOH) is a strong carboxylic acid (pKa ~0.5) due to the powerful electron-withdrawing effect of the three fluorine atoms. This high acidity ensures that it can effectively protonate even weakly basic compounds like many azetidine derivatives.

The interaction between the protonated azetidinium cation and the trifluoroacetate anion is primarily ionic. However, the carboxylate group of the TFA anion can also act as a hydrogen bond acceptor, potentially interacting with the N-H group of the protonated azetidine.

Caption: Azetidinium cation and TFA anion interaction.

Impact of TFA on Physicochemical Properties

The properties of the TFA counter-ion impart distinct and often undesirable characteristics to the azetidine salt.

Solubility

The TFA anion is highly polar and can form strong interactions with water. Consequently, azetidine TFA salts often exhibit high aqueous solubility. While this may seem advantageous, it can lead to challenges in handling and isolation, as the salt may be difficult to precipitate or crystallize from aqueous solutions. Conversely, the fluorinated nature of the anion can sometimes enhance solubility in organic solvents compared to inorganic counter-ions like chloride.

Crystallinity and Polymorphism

A significant challenge associated with TFA salts is their often-poor propensity for crystallization. The diffuse charge and conformational flexibility of the TFA anion can frustrate crystal packing, leading to the formation of amorphous solids, oils, or waxes. This is a major drawback in pharmaceutical development, as crystalline solids are preferred for their stability, purity, and consistent physical properties.

-

Expert Insight: The difficulty in obtaining a crystalline TFA salt is a strong early indicator that a salt-screening campaign is necessary. An amorphous solid presents significant risks related to physical stability, hygroscopicity, and manufacturability.

Hygroscopicity

Hygroscopicity, the tendency to absorb atmospheric moisture, is a critical stability parameter. Amorphous materials, which are common for TFA salts, have a higher free energy and a disordered structure that can readily accommodate water molecules. This often makes azetidine TFA salts highly hygroscopic, which can lead to:

-

Physical changes (e.g., deliquescence).

-

Chemical degradation (hydrolysis).

-

Difficulties in accurate weighing and formulation.

Table 1: Comparative Properties of a Hypothetical Azetidine API as Different Salts

| Property | Azetidine-TFA (Amorphous) | Azetidine-HCl (Crystalline) | Azetidine-Mesylate (Crystalline) |

| Physical Form | Amorphous Solid / Oil | Crystalline Powder | Crystalline Needles |

| Aqueous Solubility | > 100 mg/mL | 25 mg/mL | 50 mg/mL |

| Hygroscopicity | High (Deliquescent) | Low | Moderate |

| Melting Point | Not well-defined | 185-188 °C | 162-165 °C |

| Processability | Poor | Good | Good |

Stability and Toxicity Concerns

The TFA counter-ion is not considered pharmaceutically acceptable for chronic use drugs by regulatory agencies due to potential toxicity concerns. Although often used in preclinical studies, it must be replaced by a more benign counter-ion (e.g., HCl, mesylate, sulfate) for clinical development. The presence of residual trifluoroacetic acid can also promote degradation of the API, particularly if the API has acid-labile functional groups.

The Imperative of Salt Screening

Given the aforementioned drawbacks, it is crucial to move away from the TFA salt as early as possible in drug development. A systematic salt screening process is undertaken to identify a pharmaceutically acceptable salt form with optimal properties.

Caption: A typical workflow for salt screening and selection.

Experimental Protocols for Characterization

To properly evaluate an azetidine TFA salt and compare it against new salt forms, a standardized set of characterization experiments is essential.

Protocol 1: Solid-State Characterization via PXRD, DSC, and TGA

This workflow provides a comprehensive overview of the salt's solid-state properties.

Objective: To determine the crystallinity, thermal behavior (melting point, decomposition), and solvent/water content of the azetidine salt.

Methodology:

-

Powder X-Ray Diffraction (PXRD):

-

Rationale: To determine if the material is crystalline or amorphous. A crystalline material will produce a pattern of sharp peaks, while an amorphous material will produce a broad halo.

-

Procedure:

-

Gently grind a small sample (5-10 mg) of the salt to ensure a random orientation of particles.

-

Mount the sample on a zero-background sample holder.

-

Collect a diffractogram, typically over a 2θ range of 2° to 40°.

-

Analyze the resulting pattern for the presence or absence of sharp Bragg peaks.

-

-

-

Differential Scanning Calorimetry (DSC):

-

Rationale: To identify thermal events such as melting, crystallization, and glass transitions.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid (pinhole lid is recommended to allow volatiles to escape).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

-

Record the heat flow. A sharp endotherm typically indicates a melting point of a crystalline solid, while a broad endotherm or a step-change in the baseline can indicate a glass transition for an amorphous solid.

-

-

-

Thermogravimetric Analysis (TGA):

-

Rationale: To measure weight loss as a function of temperature, indicating the presence of residual solvent or water and determining the decomposition temperature.

-

Procedure:

-

Weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Monitor the sample weight as a function of temperature. Weight loss at temperatures below ~120°C typically corresponds to the loss of solvent or water. Significant weight loss at higher temperatures indicates thermal decomposition.

-

-

Caption: Workflow for solid-state characterization.

Protocol 2: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption behavior of the salt under controlled humidity conditions.

Methodology:

-

Sample Preparation: Place 10-20 mg of the sample into the DVS sample pan.

-

Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved. This establishes the initial dry mass.

-

Sorption Isotherm:

-

Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH).

-

At each step, hold the RH constant until the sample weight equilibrates (e.g., dm/dt < 0.002% per minute).

-

Record the mass uptake at each RH step.

-

-

Desorption Isotherm:

-

Decrease the RH in the same stepwise increments from 90% back down to 0% RH.

-

Record the mass loss at each step upon equilibration.

-

-

Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting isotherm reveals the hygroscopic nature of the material. A significant uptake of water (>2% w/w at 75% RH) often indicates a hygroscopic material that may require special handling.

Conclusion and Recommendations

The trifluoroacetate counter-ion, while a common consequence of chromatographic purification, is generally unsuitable for pharmaceutical development due to its negative impact on crystallinity, hygroscopicity, and its lack of regulatory acceptance. Researchers and drug development professionals working with azetidine-containing compounds must be aware of the challenges posed by TFA salts.

Key Takeaways:

-

Early Detection is Key: Characterize the initial TFA salt as soon as it is isolated. Poor solid-state properties are a red flag.

-

Prioritize Salt Screening: Initiate a salt screening campaign early in development to identify a stable, crystalline, and pharmaceutically acceptable salt form.

-

Comprehensive Characterization: Utilize a suite of analytical techniques (PXRD, DSC, TGA, DVS) to build a complete profile of any new salt form to ensure it meets the target product profile.

By understanding the role of the TFA counter-ion and implementing a proactive salt selection strategy, development teams can mitigate risks, shorten timelines, and increase the probability of selecting a viable and robust solid form for their azetidine-based drug candidates.

An In-depth Technical Guide to Azetidine-Based Click Chemistry Reagents

Foreword: The Strategic Integration of Strained Scaffolds with Bioorthogonal Chemistry

In the landscape of modern chemical biology and drug discovery, the convergence of two powerful concepts—bioorthogonal chemistry and the use of conformationally constrained scaffolds—has opened new frontiers. "Click chemistry," particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, provides a robust toolkit for selectively and efficiently conjugating molecules in complex biological environments.[1][2][3] Concurrently, small, strained heterocycles have garnered immense interest as their inherent rigidity can confer advantageous pharmacological properties.[4][5]

Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold.[4][6] Its ring strain, approximately 25.4 kcal/mol, while significant, renders it more stable and easier to handle than its three-membered aziridine counterpart, yet reactive under specific conditions.[6][7] This guide delves into the strategic use of azetidines not as direct strained partners in cycloadditions, but as rigid, versatile platforms for the presentation of traditional click chemistry handles—alkynes and azides. By functionalizing the azetidine core, we create a novel class of reagents that combines the precise spatial control of a strained ring with the efficiency and bioorthogonality of click chemistry.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of the design, synthesis, and application of these promising reagents. We will explore the causality behind synthetic choices, provide detailed, validated protocols, and offer insights into the practical application of these next-generation chemical tools.

The Azetidine Scaffold: A Privileged Platform for Bioorthogonal Probes

The utility of the azetidine ring in medicinal chemistry stems from its unique structural and physicochemical properties. Its constrained four-membered ring structure provides a rigid framework that allows for the precise positioning of substituents in three-dimensional space.[4] This can lead to enhanced binding affinity and selectivity for biological targets.[4] Furthermore, the incorporation of an azetidine moiety can improve key drug-like properties such as metabolic stability and aqueous solubility.[8]

While the inherent ring strain of azetidines is a key driver of their reactivity, particularly in ring-opening reactions, the current state of bioorthogonal chemistry primarily leverages this scaffold as a stable carrier for established click chemistry functionalities.[6][9] The focus of this guide is therefore on the synthetic strategies for equipping the azetidine core with azide and alkyne handles, thereby creating bespoke reagents for a multitude of applications.

Design Principles for Azetidine-Based Click Reagents

The design of an effective azetidine-based click chemistry reagent hinges on several key considerations:

-

Position of the Click Handle: The azide or alkyne group can be appended at various positions on the azetidine ring, most commonly at the N1 or C3 position. The choice of position will influence the spatial orientation of the conjugated partner and may be dictated by the synthetic accessibility.

-

Linker Chemistry: A linker arm is often incorporated between the azetidine scaffold and the click handle. This linker can modulate solubility, reduce steric hindrance, and provide additional points for functionalization. Polyethylene glycol (PEG) linkers are frequently employed for this purpose.

-

Protecting Group Strategy: The synthesis of functionalized azetidines often requires a robust protecting group strategy to ensure chemoselectivity. The Boc (tert-butyloxycarbonyl) group is commonly used for the azetidine nitrogen due to its stability and ease of removal under acidic conditions.

The following diagram illustrates the general design concept of an azetidine-based click chemistry reagent.

Caption: General design of an azetidine-based click chemistry reagent.

Synthesis of Azetidine-Based Click Chemistry Reagents

The synthesis of these specialized reagents involves the strategic functionalization of pre-formed azetidine rings. Below are detailed protocols for the preparation of representative azetidine-alkyne and azetidine-azide reagents.

Synthesis of an N1-Propargylated Azetidine Reagent

One of the most direct methods to introduce an alkyne handle is through the N-alkylation of the azetidine nitrogen. A recent study demonstrated the functionalization of a 3-aminoazetidine (3-AAz) subunit within a cyclic peptide using a 2-propynyl carbamate.[10][11] This approach is broadly applicable to various azetidine cores.

This protocol describes the synthesis of a versatile N-propargylated azetidine building block.

Materials:

-

1-Boc-3-aminoazetidine

-

Propargyl chloroformate

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-Boc-3-aminoazetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propargyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the N-propargylated azetidine.

The following workflow illustrates the synthetic process.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of 3-Ethynyl-3-hydroxyazetidine trifluoroacetate in common solvents

An In-depth Technical Guide to the Solubility Profile of 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Introduction

3-Ethynyl-3-hydroxyazetidine and its salt forms are emerging as valuable building blocks in medicinal chemistry. The rigid four-membered azetidine ring, combined with the reactive ethynyl group and the hydrophilic hydroxy moiety, offers a unique three-dimensional scaffold for designing novel therapeutic agents.[1][2] The trifluoroacetate (TFA) salt form is common for such amine-containing compounds, often resulting from purification steps using trifluoroacetic acid in reversed-phase chromatography.[3][4] Understanding the solubility profile of this compound is a critical first step in its application, directly impacting formulation, bioavailability, and the design of subsequent synthetic transformations.[5][6]

This guide provides a comprehensive analysis of the expected solubility of this compound in a range of common laboratory solvents. We will delve into the physicochemical principles governing its solubility and present a robust, step-by-step protocol for experimental determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. For this compound, we can anticipate its behavior by dissecting its constituent parts: the azetidine core, the functional groups, and the trifluoroacetate counterion.

-

The Azetidine Moiety : The parent azetidine is a polar, hydrophilic heterocycle.[7] Its nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form (as in this salt), a hydrogen bond donor. This inherent polarity suggests good solubility in polar solvents.[7]

-

Functional Groups : The hydroxyl (-OH) and ethynyl (-C≡CH) groups contribute to the molecule's overall polarity and potential for hydrogen bonding. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents.

-

Trifluoroacetate (TFA) Counterion : Trifluoroacetic acid is a strong acid, and its conjugate base, trifluoroacetate, is a highly polar anion.[8] The presence of this counterion generally enhances aqueous solubility compared to the free base form of the amine.[3][9] TFA salts are often readily soluble in polar organic solvents.[10]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | The compound is a salt with multiple hydrogen bond donors and acceptors, promoting strong interactions with water molecules.[7][8] |

| Methanol | High | Similar to water, methanol is a polar protic solvent capable of extensive hydrogen bonding. | |

| Ethanol | High | Slightly less polar than methanol, but still expected to be a very good solvent.[7] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, excellent at solvating cations and anions.[7] |

| N,N-Dimethylformamide (DMF) | High | Another highly polar aprotic solvent commonly used for a wide range of organic compounds. | |

| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF; solubility may be lower but still significant. | |

| Acetone | Moderate | A moderately polar aprotic solvent; expected to be a reasonable solvent.[7] | |

| Nonpolar | Toluene | Low to Insoluble | The significant polarity of the salt will likely lead to poor solvation in nonpolar aromatic solvents. |

| Hexanes | Low to Insoluble | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the ionic and polar compound. | |

| Dichloromethane (DCM) | Low to Moderate | While considered relatively nonpolar, its ability to form weak hydrogen bonds may afford some level of solubility. | |

| Diethyl Ether | Low to Insoluble | A nonpolar aprotic solvent with limited ability to solvate ionic species. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical determination is essential for accurate data. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11][12] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[13]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions

-

Rationale : To ensure equilibrium is reached between the dissolved and undissolved states, an excess of the solid compound is required.

-

Procedure :

-

Add an excess amount (e.g., 5-10 mg) of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.

-

Seal the vials securely to prevent solvent evaporation.

-

2. Equilibration

-

Rationale : Achieving thermodynamic equilibrium is time-dependent and requires consistent agitation and temperature control. A duration of 24 to 72 hours is typical to ensure the dissolution process has reached a steady state.

-

Procedure :

-

Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 48 hours).

-

3. Phase Separation

-

Rationale : It is critical to separate the saturated solution from the excess solid without altering the equilibrium. Centrifugation is often preferred over filtration to avoid potential adsorption of the compound onto the filter material.[13]

-

Procedure :

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

4. Sample Analysis

-

Rationale : Accurate quantification of the dissolved compound in the supernatant is necessary. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for this purpose.

-

Procedure :

-

Carefully withdraw a precise aliquot of the clear supernatant from each vial, avoiding disturbance of the solid pellet.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Conclusion

This compound is predicted to be a highly polar compound with excellent solubility in polar protic and aprotic solvents, and limited solubility in nonpolar solvents. This profile makes it amenable to a wide range of aqueous and organic reaction conditions and formulation strategies. For definitive quantitative data, the detailed shake-flask protocol provided offers a robust and reliable methodology. Adherence to this self-validating system will ensure the generation of high-quality, trustworthy solubility data, which is foundational for all subsequent research and development efforts.

References

- 1. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. rheolution.com [rheolution.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 11. researchgate.net [researchgate.net]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocol for Copper-Catalyzed Click Reaction with 3-Ethynyl-3-hydroxyazetidine

Introduction: The Strategic Value of the Azetidine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the deliberate incorporation of small, strained ring systems is a proven strategy for optimizing the physicochemical and pharmacological properties of drug candidates. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain and non-planar geometry offer a distinct three-dimensional profile compared to more conventional, flatter aromatic systems. This unique conformation can lead to improved metabolic stability, enhanced aqueous solubility, and a reduced lipophilicity profile, all of which are critical attributes for successful drug development.[3]

The subject of this guide, 3-Ethynyl-3-hydroxyazetidine, is a bifunctional building block of significant interest. The ethynyl group serves as a handle for the highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, while the 3-hydroxyazetidine core provides a rigid, polar scaffold with defined vectors for substituent placement.[3] This allows for the precise construction of novel molecular architectures with potential applications in a wide array of therapeutic areas, from central nervous system disorders to oncology.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Ethynyl-3-hydroxyazetidine in CuAAC reactions.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, a concept introduced by K.B. Sharpless, lauded for its high yield, broad functional group tolerance, and simple reaction conditions.[5][6] It is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers.[6][7] The copper-catalyzed variant, in contrast, proceeds readily at ambient temperatures and exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[5][6]

The catalytic cycle is initiated by the coordination of a Cu(I) ion to the terminal alkyne, in this case, 3-Ethynyl-3-hydroxyazetidine. This coordination lowers the pKa of the terminal alkyne's C-H bond, facilitating its deprotonation to form a copper-acetylide intermediate.[7] This intermediate then reacts with the azide partner. While early proposals suggested a mononuclear copper catalyst, substantial evidence now points to a dinuclear copper intermediate as the kinetically favored pathway, which accounts for the remarkable rate acceleration observed in CuAAC reactions.[5] The azide coordinates to the second copper atom, which activates it for the subsequent cycloaddition. A six-membered copper-containing metallacycle is formed, which then undergoes reductive elimination to yield the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[5][7]

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[6][7] This approach is generally more convenient and reliable than using potentially unstable Cu(I) salts.[8]

Figure 1: Simplified schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole using 3-Ethynyl-3-hydroxyazetidine

This protocol provides a general method for the CuAAC reaction of 3-Ethynyl-3-hydroxyazetidine with an organic azide. The reaction conditions may require optimization depending on the specific azide used.

Materials and Reagents

-

3-Ethynyl-3-hydroxyazetidine

-

Organic azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent: A mixture of tert-butanol and water (1:1 v/v) is a good starting point. Other solvents like DMSO, DMF, or methanol can be used or added as co-solvents if solubility is an issue.[9]

-

Deionized water

-

Nitrogen or Argon gas for degassing (optional but recommended)

-

Reaction vessel (e.g., a round-bottom flask or a vial with a magnetic stir bar)

-

Purification supplies (e.g., silica gel for column chromatography, TLC plates, appropriate solvents)

Reagent Preparation

-

Copper(II) Sulfate Solution (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.

-

Sodium Ascorbate Solution (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. This solution should be prepared fresh before each use as it is susceptible to oxidation.[9]

-

Ligand Solution (50 mM): Dissolve the appropriate amount of THPTA (water-soluble) or TBTA (requires organic solvent) to make a 50 mM stock solution.

Reaction Procedure

Figure 2: General experimental workflow for the CuAAC reaction.

-

Reactant Setup: In a reaction vessel, dissolve 3-Ethynyl-3-hydroxyazetidine (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 M reaction).

-

Degassing (Optional but Recommended): To minimize oxidation of the Cu(I) catalyst, it is advisable to degas the solution by bubbling nitrogen or argon through it for 10-15 minutes.[10]

-

Addition of Ligand and Copper: To the stirred solution, add the ligand solution (e.g., THPTA, 0.1-0.3 eq). A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect sensitive substrates.[10][11] Then, add the copper(II) sulfate solution (0.01-0.05 eq). The order of addition is important; premixing the copper and ligand before adding them to the reactants is a common practice.[12]

-

Initiation: Add the freshly prepared sodium ascorbate solution (0.1-0.5 eq) to the reaction mixture. The solution may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-24 hours.[13] Gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.[12]

-

Work-up and Purification: Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.[13] The product can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.

Key Reaction Parameters

| Parameter | Recommended Range | Rationale and Key Considerations |

| Catalyst Loading (CuSO₄) | 1-5 mol% | Lower loadings are desirable, but higher amounts may be needed for challenging substrates. |

| Reducing Agent (NaAsc) | 10-50 mol% | An excess is used to ensure complete reduction of Cu(II) and to counteract any dissolved oxygen.[6] |

| Ligand Loading | 1-5 eq relative to Cu | Ligands like THPTA or BTTAA stabilize the Cu(I) state, prevent oxidation, and accelerate the reaction.[14][15] |

| Solvent | t-BuOH/H₂O, DMSO, DMF | The choice depends on the solubility of the reactants. Aqueous mixtures often accelerate the reaction.[6] |

| Temperature | Room Temperature to 50 °C | Most reactions proceed well at room temperature, but gentle heating can increase the rate.[12] |

| pH | 4-12 | The reaction is tolerant of a wide pH range, with a pH around 7 being optimal for many applications.[6][9] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II).[9] | - Ensure fresh sodium ascorbate solution is used. - Degas the solvent and reaction mixture. - Increase the ligand-to-copper ratio.[9] |

| Poor Reagent Quality: Impurities in starting materials.[9] | - Purify the azide and alkyne before use. | |

| Suboptimal Conditions: Incorrect stoichiometry, solvent, or temperature.[9] | - Vary the stoichiometry (e.g., use a slight excess of one reactant). - Screen different solvents or co-solvents.[9] - Gently heat the reaction.[9] | |

| Side Reactions (e.g., Alkyne Homocoupling) | Oxidative Conditions: Presence of oxygen leading to Glaser coupling.[9][13] | - Thoroughly degas the reaction mixture. - Maintain a reducing environment with sufficient sodium ascorbate.[13] |

| Difficulty in Purification | Residual Copper: Copper can complicate purification and NMR analysis. | - Wash the reaction mixture with a solution of a copper chelator like EDTA. - Use a copper scavenging resin.[10] |

Conclusion

The copper-catalyzed click reaction is a powerful tool for the derivatization of 3-Ethynyl-3-hydroxyazetidine, enabling the rapid and efficient synthesis of novel compounds with potential therapeutic applications. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this versatile building block in their drug discovery and development programs. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important transformation.

References

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Bioconjugation Using 3-Ethynyl-3-hydroxyazetidine Trifluoroacetate

Introduction

In the evolving landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools.[1][2] Among the arsenal of chemical ligation strategies, "click chemistry" has emerged as a powerful and versatile approach due to its high efficiency, specificity, and biocompatibility.[3][4] Central to many click chemistry reactions is the use of terminal alkynes. This document provides a detailed guide to the application of a novel terminal alkyne building block, 3-Ethynyl-3-hydroxyazetidine trifluoroacetate , in bioconjugation protocols.

The unique structural features of 3-Ethynyl-3-hydroxyazetidine—a strained four-membered azetidine ring coupled with a reactive terminal alkyne—offer distinct advantages in the design of bioconjugates.[5] The azetidine moiety can serve as a rigid, hydrophilic linker, potentially influencing the pharmacokinetic and pharmacodynamic properties of the final conjugate.[6][7] The trifluoroacetate salt form enhances the compound's stability and solubility in aqueous buffers commonly used in bioconjugation reactions.[8][9][10]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this innovative reagent for applications such as antibody-drug conjugate (ADC) development, peptide and protein labeling, and surface functionalization. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for two cornerstone click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Chemical Structure

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Anion-Exchange Properties of Trifluoroacetate and Triflate Salts of N-Alkylammonium Resorcinarenes [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium trifluoroacetate - Wikipedia [en.wikipedia.org]

- 10. chemscene.com [chemscene.com]

Application Notes and Protocols for Labeling Proteins and Peptides with 3-Ethynyl-3-hydroxyazetidine

Introduction: A Novel Reagent for Bioorthogonal Labeling

In the dynamic fields of chemical biology, proteomics, and drug development, the precise and efficient labeling of proteins and peptides is paramount. Bioorthogonal chemistry, which employs reactions that proceed with high specificity and yield in complex biological environments, has revolutionized our ability to study and manipulate biomolecules.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are powerful tools for this purpose.[2][3]

This guide introduces 3-Ethynyl-3-hydroxyazetidine , a novel labeling reagent that offers unique advantages for the functionalization of proteins and peptides. The incorporation of a rigid, four-membered azetidine ring and a hydrophilic hydroxyl group provides a unique scaffold that can influence the physicochemical properties of the resulting bioconjugate.[4] This document provides a comprehensive overview of the chemistry of 3-Ethynyl-3-hydroxyazetidine, detailed protocols for its use in protein and peptide labeling, and expert insights into experimental design and optimization.

The Chemistry of 3-Ethynyl-3-hydroxyazetidine in Bioconjugation

3-Ethynyl-3-hydroxyazetidine is a terminal alkyne, making it a suitable partner for reaction with azide-modified biomolecules. The core of its reactivity lies in the carbon-carbon triple bond, which readily participates in cycloaddition reactions.[5] The presence of the azetidine ring and the hydroxyl group, however, introduces specific considerations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[6] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[6]

The Role of the 3-Hydroxy Group: A Double-Edged Sword?

The hydroxyl group at the 3-position of the azetidine ring is in close proximity to the ethynyl group. This raises the possibility of the molecule acting as a bidentate ligand, chelating the copper(I) catalyst. Such chelation could have two opposing effects:

-

Rate Acceleration: By pre-organizing the copper catalyst near the alkyne, intramolecular chelation could increase the effective concentration of the catalyst at the reaction site, potentially accelerating the reaction.

-

Rate Inhibition: Conversely, strong chelation could lead to the formation of a stable, less reactive copper complex, thereby inhibiting the catalytic cycle and slowing down the reaction.

Given these possibilities, careful optimization of the copper concentration and the choice of a stabilizing ligand are crucial when using 3-Ethynyl-3-hydroxyazetidine in CuAAC reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[7] This reaction relies on the high ring strain of a cyclooctyne derivative to achieve rapid cycloaddition with an azide.[8] While 3-Ethynyl-3-hydroxyazetidine itself is not a strained alkyne, it can be used to label azide-modified biomolecules that are subsequently reacted with a strained cyclooctyne probe.

Stability of the Azetidine Ring

The azetidine ring is generally stable under physiological conditions.[9] However, it can be susceptible to ring-opening under strongly acidic conditions due to protonation of the nitrogen atom.[8] Therefore, it is important to maintain a neutral or slightly basic pH during labeling and subsequent purification steps. The stability of the azetidine ring has been shown to be influenced by the substituent on the nitrogen atom, with electron-withdrawing groups generally increasing stability.[6]

Experimental Protocols

The following protocols provide a starting point for the labeling of proteins and peptides with 3-Ethynyl-3-hydroxyazetidine. Optimization of the reaction conditions is recommended for each specific application.

Reagent Preparation

-

3-Ethynyl-3-hydroxyazetidine: This reagent is typically supplied with a Boc protecting group on the nitrogen atom (tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate). The Boc group must be removed prior to use in labeling reactions where the azetidine nitrogen is intended to be free.

-

Boc Deprotection: The Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] Following deprotection, the TFA salt of 3-Ethynyl-3-hydroxyazetidine should be carefully neutralized before use in labeling reactions.

-

-